![molecular formula C16H26N2O2 B13200478 (5R,6R)-6-[(1-Ethyl-1H-pyrazol-4-yl)oxy]bicyclo[8.1.0]undecan-5-ol](/img/structure/B13200478.png)
(5R,6R)-6-[(1-Ethyl-1H-pyrazol-4-yl)oxy]bicyclo[8.1.0]undecan-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5R,6R)-6-[(1-Ethyl-1H-pyrazol-4-yl)oxy]bicyclo[810]undecan-5-ol is a complex organic compound characterized by its unique bicyclic structure and the presence of a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5R,6R)-6-[(1-Ethyl-1H-pyrazol-4-yl)oxy]bicyclo[8.1.0]undecan-5-ol typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions to form the bicyclo[8.1.0]undecane structure.
Introduction of the Pyrazole Ring: The pyrazole ring can be introduced via a cyclization reaction involving a hydrazine derivative and an α,β-unsaturated carbonyl compound.
Etherification: The final step involves the etherification of the hydroxyl group with 1-ethyl-1H-pyrazol-4-yl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
(5R,6R)-6-[(1-Ethyl-1H-pyrazol-4-yl)oxy]bicyclo[8.1.0]undecan-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ketone formed from oxidation can be reduced back to the hydroxyl group using reducing agents like sodium borohydride.
Substitution: The ether linkage can undergo nucleophilic substitution reactions, where the pyrazole ring can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of new ether derivatives with different substituents.
Applications De Recherche Scientifique
(5R,6R)-6-[(1-Ethyl-1H-pyrazol-4-yl)oxy]bicyclo[8.1.0]undecan-5-ol has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: Its unique structure makes it a candidate for developing novel polymers and materials with specific mechanical properties.
Biological Studies: It is used as a probe to study enzyme-substrate interactions due to its distinct structural features.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules used in various industries.
Mécanisme D'action
The mechanism of action of (5R,6R)-6-[(1-Ethyl-1H-pyrazol-4-yl)oxy]bicyclo[8.1.0]undecan-5-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying the active site, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5R,6R)-6-[(1-Methyl-1H-pyrazol-4-yl)oxy]bicyclo[8.1.0]undecan-5-ol: Similar structure but with a methyl group instead of an ethyl group on the pyrazole ring.
(5R,6R)-6-[(1-Phenyl-1H-pyrazol-4-yl)oxy]bicyclo[8.1.0]undecan-5-ol: Contains a phenyl group on the pyrazole ring, leading to different chemical properties.
Uniqueness
The uniqueness of (5R,6R)-6-[(1-Ethyl-1H-pyrazol-4-yl)oxy]bicyclo[8.1.0]undecan-5-ol lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the ethyl group on the pyrazole ring can influence its binding affinity and selectivity towards molecular targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C16H26N2O2 |
|---|---|
Poids moléculaire |
278.39 g/mol |
Nom IUPAC |
(5R,6R)-6-(1-ethylpyrazol-4-yl)oxybicyclo[8.1.0]undecan-5-ol |
InChI |
InChI=1S/C16H26N2O2/c1-2-18-11-14(10-17-18)20-16-8-4-6-13-9-12(13)5-3-7-15(16)19/h10-13,15-16,19H,2-9H2,1H3/t12?,13?,15-,16-/m1/s1 |
Clé InChI |
IRQAKEPHVODMKT-BCAXMMLOSA-N |
SMILES isomérique |
CCN1C=C(C=N1)O[C@@H]2CCCC3CC3CCC[C@H]2O |
SMILES canonique |
CCN1C=C(C=N1)OC2CCCC3CC3CCCC2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Methoxyethyl)(3,3,3-trifluoro-2-hydroxypropyl)amino]acetic acid](/img/structure/B13200406.png)
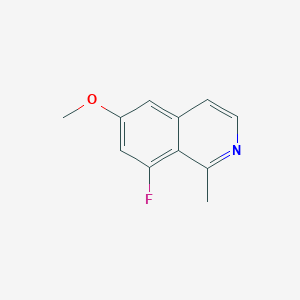

![N-(4-Fluorophenyl)-2-[(propan-2-yl)amino]acetamide](/img/structure/B13200419.png)
![2-{[(3,4-Difluorophenyl)methyl]amino}butan-1-ol](/img/structure/B13200421.png)
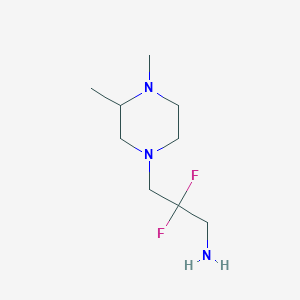
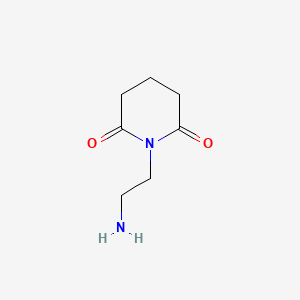
![tert-butyl N-[4-ethyl-2-(piperidin-4-yl)hexyl]carbamate](/img/structure/B13200433.png)
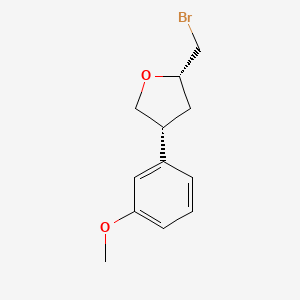
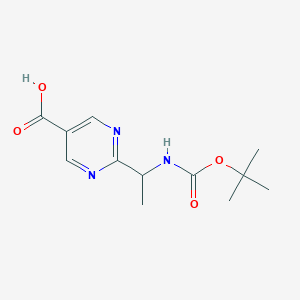
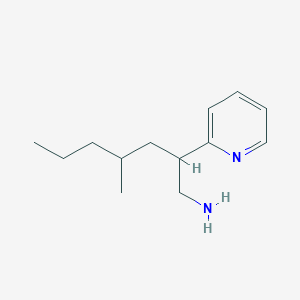

![2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B13200457.png)
